molecular formula C16H16N2 B3000363 1-Ethyl-2-(4-methylphenyl)benzimidazole CAS No. 714261-02-6

1-Ethyl-2-(4-methylphenyl)benzimidazole

Cat. No.: B3000363
CAS No.: 714261-02-6
M. Wt: 236.318
InChI Key: BUCLJMQIZFOJKB-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-methylphenyl)benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole core with an ethyl group at the 1-position and a 4-methylphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(4-methylphenyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as nitriles, imidates, or orthoesters . This reaction typically requires heating under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives often involves the use of high-throughput methods and continuous flow reactors to optimize yield and efficiency. The use of metal-free novel routes, such as the accelerated microdroplet synthesis, has also been explored for the rapid and efficient production of benzimidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-methylphenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

1-Ethyl-2-(4-methylphenyl)benzimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-ethyl-2-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-3-18-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCLJMQIZFOJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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